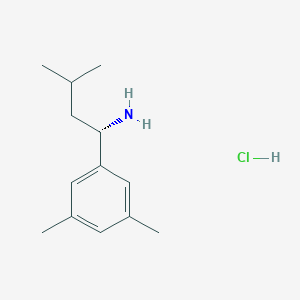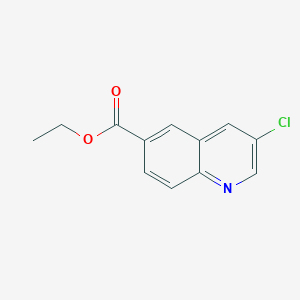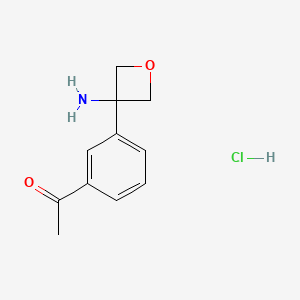
4-Amino-3-bromo-5-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-fluorobenzamide typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-fluoroaniline, followed by reduction to obtain the corresponding amine. The final step involves the acylation of the amine with benzoyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-bromo-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Acylation and Alkylation: The amino group can also participate in acylation and alkylation reactions to form amides and alkylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Acylation: Benzoyl chloride or acetic anhydride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted benzamides, nitrobenzamides, and alkylated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-3-bromo-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-bromo-5-fluorobenzamide
- 4-Amino-3-chloro-5-fluorobenzamide
- 4-Amino-3-bromo-5-chlorobenzamide
Comparison
Compared to similar compounds, 4-Amino-3-bromo-5-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromo and fluoro groups can enhance its stability and binding affinity in certain applications .
Propiedades
Número CAS |
1357943-94-2 |
|---|---|
Fórmula molecular |
C7H6BrFN2O |
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
4-amino-3-bromo-5-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
Clave InChI |
GNGXWNIAPAVOIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)








![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)



![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)
